
1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as Diflapolin, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of chemicals known as pyrazoles, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, 1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has been found to inhibit the activity of a protein known as glycogen synthase kinase 3 beta (GSK3β), which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has been found to have other biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. 1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid in lab experiments is its specificity for cancer cells, which allows for targeted treatment. However, one limitation is its potential toxicity to normal cells, which can limit its therapeutic potential.
Orientations Futures
There are many potential future directions for research on 1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. One area of interest is the development of more effective and less toxic formulations of this compound for use in cancer treatment. Another area of interest is the identification of other signaling pathways and enzymes that are targeted by 1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, which could lead to the development of new cancer treatments. Finally, research could focus on the use of 1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid in combination with other existing cancer treatments to improve their effectiveness.
Méthodes De Synthèse
The synthesis of 1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can be achieved through a multi-step process involving the reaction of various reagents. One common method involves the reaction of 4-amino-2-chlorobenzoic acid with difluoromethylpyrazole in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with a base such as sodium hydroxide to form 1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
Applications De Recherche Scientifique
1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound exhibits anti-tumor activity in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has also been found to inhibit the growth of cancer stem cells, which are believed to be responsible for the recurrence of cancer after treatment.
Propriétés
IUPAC Name |
1-(4-amino-2-chlorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF2N3O2/c12-7-3-5(15)1-2-8(7)17-4-6(11(18)19)9(16-17)10(13)14/h1-4,10H,15H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAUCVUKUASUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N2C=C(C(=N2)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate](/img/structure/B2613796.png)

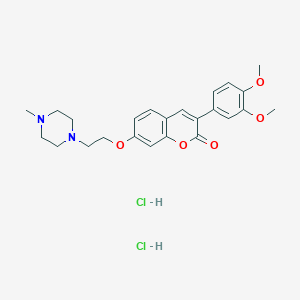

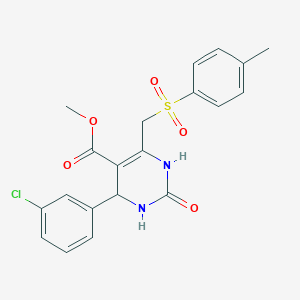
![N-cyclopentyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2613802.png)
![Tert-butyl N-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)carbamate](/img/structure/B2613806.png)
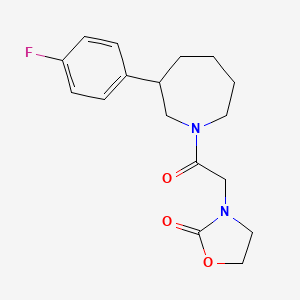
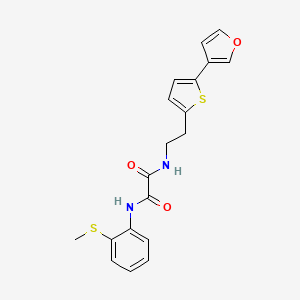

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2613813.png)
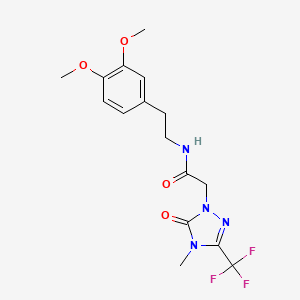
![methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfonyl}benzenecarboxylate](/img/structure/B2613817.png)
![tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate](/img/structure/B2613819.png)